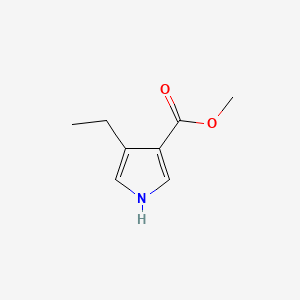

Methyl 4-ethyl-1H-pyrrole-3-carboxylate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 4-ethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-6-4-9-5-7(6)8(10)11-2/h4-5,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZOBACLACMSCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697532 | |

| Record name | Methyl 4-ethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260827-11-9 | |

| Record name | Methyl 4-ethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for Methyl 4 Ethyl 1h Pyrrole 3 Carboxylate

Classical and Established Pyrrole (B145914) Ring Formation Reactions

The foundational methods for pyrrole synthesis, developed by chemists like Paal, Knorr, and Hantzsch, rely on the condensation of acyclic precursors to form the heterocyclic ring. researchgate.net These reactions remain valuable for their directness and use of accessible starting materials.

Paal-Knorr Cyclization Pathways for Pyrrole Systems

The Paal-Knorr synthesis is a widely utilized and straightforward method for preparing pyrroles, which involves the condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments may favor the formation of furan (B31954) byproducts. organic-chemistry.orgorganic-chemistry.org

The mechanism proceeds via the formation of a hemiaminal upon the attack of the amine on one of the carbonyl groups. wikipedia.org Subsequent intramolecular attack by the amine on the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole intermediate, which then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.orgalfa-chemistry.com To synthesize Methyl 4-ethyl-1H-pyrrole-3-carboxylate via this pathway, the requisite starting materials would be ammonia and methyl 3-formyl-2-oxohexanoate (or a related 1,4-dicarbonyl precursor that provides the necessary ethyl and methoxycarbonyl substituents at the correct positions). A key challenge in this approach can be the accessibility of the specific 1,4-dicarbonyl precursor required. acs.orgalfa-chemistry.com

Knorr Pyrrole Synthesis and Related Condensation Mechanisms

The Knorr pyrrole synthesis is another classical method that constructs the pyrrole ring from different starting materials: an α-amino-ketone and a compound with an electron-withdrawing group alpha to a carbonyl, such as a β-ketoester. wikipedia.orgcdnsciencepub.com A significant practical consideration is that α-amino-ketones are prone to self-condensation and are often prepared in situ from the corresponding α-oximino-ketone through reduction, typically with zinc in acetic acid. wikipedia.org

The reaction mechanism involves the condensation of the amine and ketone to form an enamine. wikipedia.org This is followed by cyclization and dehydration to furnish the substituted pyrrole. For the specific synthesis of this compound, the Knorr approach would necessitate the reaction of 1-aminobutan-2-one (B3057186) with methyl 2-chloroacetoacetate or a similar β-ketoester. The choice of reactants is crucial for ensuring the correct regiochemistry of the final product.

Hantzsch Pyrrole Synthesis and its Mechanistic Nuances

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine. wikipedia.orgnih.gov This three-component reaction provides a versatile route to various substituted pyrroles. wikipedia.org The accepted mechanism begins with the formation of an enamine from the β-ketoester and ammonia. wikipedia.orgyoutube.com This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent intramolecular cyclization and elimination of water lead to the final pyrrole product. wikipedia.org

To apply this method for the synthesis of this compound, the selected reagents would be methyl acetoacetate (B1235776), a suitable α-haloketone such as 1-chloro-2-butanone, and ammonia. This combination would provide the C2-C3 and C4-C5 fragments of the pyrrole ring with the desired substituents. The Hantzsch synthesis has been successfully adapted for solid-phase and continuous flow chemistry, highlighting its robustness and applicability. syrris.comnih.gov

Table 1: Overview of Classical Synthetic Routes

| Synthesis Method | General Reactants | Required Precursors for this compound |

|---|---|---|

| Paal-Knorr | 1,4-Dicarbonyl Compound + Amine/Ammonia | Methyl 3-formyl-2-oxohexanoate + Ammonia |

| Knorr | α-Amino-ketone + β-Ketoester | 1-Aminobutan-2-one + Methyl 2-chloroacetoacetate |

| Hantzsch | β-Ketoester + α-Haloketone + Ammonia | Methyl acetoacetate + 1-Chloro-2-butanone + Ammonia |

Modern and Advanced Synthetic Routes to this compound

Contemporary synthetic chemistry offers more advanced methods, often characterized by higher efficiency, broader substrate scope, and milder reaction conditions. The Van Leusen reaction is a prominent example of such a modern approach.

Van Leusen Pyrrole Synthesis Utilizing Tosylmethyl Isocyanides (TosMICs)

The Van Leusen pyrrole synthesis is a powerful and versatile method for constructing the pyrrole ring through a [3+2] cycloaddition reaction. nih.govnih.gov This reaction utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon, which reacts with a Michael acceptor (an electron-deficient alkene) in the presence of a base. nih.govmdpi.com This method is particularly advantageous due to its operational simplicity and the stability and commercial availability of TosMIC. nih.govvarsal.com

The synthesis of a close analog, ethyl 4-methyl-1H-pyrrole-3-carboxylate, has been reported using this method. iucr.org The reaction involved treating ethyl 2-butenoate with p-tolylsulfonylmethyl isocyanide (TosMIC) in a mixture of ether and dimethyl sulfoxide (B87167) (DMSO) with sodium hydride (NaH) as the base. iucr.org By analogy, this compound can be synthesized by reacting methyl 2-pentenoate with TosMIC under similar basic conditions. The β-substituent of the α,β-unsaturated ester ultimately becomes the C-4 substituent of the pyrrole ring. nih.gov

Table 2: Van Leusen Synthesis of a Pyrrole-3-carboxylate

| Reactant 1 (Michael Acceptor) | Reactant 2 (Synthon) | Base | Solvent | Product |

|---|---|---|---|---|

| Ethyl 2-butenoate | TosMIC | NaH | Ether/DMSO | Ethyl 4-methyl-1H-pyrrole-3-carboxylate iucr.org |

Mechanistic Investigations of [3+2] Cycloaddition Reactions with Electron-Deficient Compounds

The mechanism of the Van Leusen pyrrole synthesis is a well-studied example of a base-mediated [3+2] cycloaddition. nih.govorganic-chemistry.org The process is initiated by the deprotonation of the acidic α-carbon of TosMIC by a base (e.g., NaH or t-BuOK), generating a carbanion. nih.govresearchgate.net This carbanion is stabilized by the adjacent electron-withdrawing sulfonyl group.

The resulting anion then undergoes a Michael-type conjugate addition to the electron-deficient alkene (the Michael acceptor). nih.gov This addition is followed by an intramolecular nucleophilic attack of the newly formed enolate onto the isocyanide carbon, leading to a five-membered ring intermediate. nih.govorganic-chemistry.org The final step is the elimination of the tosyl group (p-toluenesulfinate), which is a good leaving group, and subsequent tautomerization (a 1,3-hydride shift) to afford the aromatized pyrrole ring. nih.gov This sequence efficiently transforms simple acyclic precursors into highly functionalized pyrrole heterocycles. nih.govmdpi.com

Multicomponent Reaction (MCR) Strategies for Pyrrole Derivative Construction

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the initial components. bohrium.comrsc.org This approach is particularly valuable for creating molecular complexity and diversity in a time- and resource-efficient manner. For the construction of pyrrole derivatives, MCRs offer a powerful and versatile strategy, enabling the synthesis of highly substituted pyrroles by systematically varying the starting materials. bohrium.comnih.gov

Several classical named reactions, such as the Hantzsch, Knorr, and Paal-Knorr syntheses, can be adapted into multicomponent formats to produce a wide array of pyrrole structures. orientjchem.orgorientjchem.org Isocyanide-based multicomponent reactions (I-MCRs), for instance, have emerged as a particularly effective toolbox for generating polysubstituted pyrroles through one-pot domino procedures. rsc.org These strategies are celebrated for their high atom economy, operational simplicity, and the avoidance of isolating intermediates, which aligns with the principles of green chemistry. rsc.org The ability to construct complex heterocyclic frameworks in a single step makes MCRs a cornerstone of modern synthetic chemistry for accessing valuable pyrrole-containing compounds. bohrium.com

Green Chemistry Principles in Pyrrole Synthesis

The growing emphasis on environmental sustainability has driven the adoption of green chemistry principles in organic synthesis. The goal is to design chemical processes that are safer, more efficient, and minimize the generation of hazardous waste. semanticscholar.orgingentaconnect.com In the context of pyrrole synthesis, this involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. semanticscholar.orgresearchgate.net

Key strategies include replacing hazardous solvents with greener alternatives like water or ethanol, employing catalyst-free conditions, or utilizing energy sources like microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. semanticscholar.orgingentaconnect.comnih.gov For example, the classic Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, has been adapted to run in water or under solvent-free conditions, significantly improving its environmental profile. orientjchem.orgwikipedia.org

Application of Heterogeneous Catalysis in Pyrrole Derivative Synthesis

A variety of solid acid catalysts have been successfully employed in pyrrole synthesis. These include:

Zeolites: Materials like H-form zeolite Y have been used for the direct condensation of anilines with furans to produce N-substituted pyrroles. acs.org

Supported Acids: Sulfuric acid supported on silica (B1680970) (silica sulfuric acid) has proven to be a highly efficient and reusable catalyst for Paal-Knorr reactions, often working at room temperature under solvent-free conditions. rgmcet.edu.in

Nano Alumina (B75360): Nano γ-alumina, particularly when functionalized (e.g., with boron trifluoride), serves as a novel solid acid catalyst for pyrrole synthesis, also enabling reactions at room temperature without the need for a solvent. mdpi.comcivilica.com

Conjugated Microporous Polymers (CMPs): Pyrrole-based CMPs can themselves act as efficient and recyclable heterogeneous catalysts for other organic reactions, showcasing the versatility of the pyrrole motif. frontiersin.org

The use of such catalysts not only aligns with green chemistry principles but also often leads to improved reaction efficiency and selectivity. nih.govacs.org

Development of Catalyst-Free and Environmentally Conscious Methodologies

An ideal green synthesis would proceed without any catalyst, further reducing costs and potential environmental impact. Several catalyst-free methods for pyrrole synthesis have been developed, often relying on the inherent reactivity of the starting materials under specific conditions. nih.gov These protocols frequently utilize environmentally benign solvents like water or water-ethanol mixtures, or are conducted under solvent-free conditions. nih.gov

For example, a three-component reaction of an amine, a 1,3-dicarbonyl compound, and an isatin-derived Michael acceptor can proceed efficiently under solvent-free conditions or in green solvents like glycerol (B35011) or water to form tetrasubstituted pyrroles. The reaction sequence involves an enamine formation, followed by a Michael addition and an intramolecular cyclization.

Another approach involves mechanochemical activation, such as grinding, which can facilitate reactions between solid reactants without the need for a solvent. orientjchem.org These methods are operationally simple, reduce waste, and often provide high yields of the desired pyrrole products, making them attractive for both laboratory and industrial-scale synthesis.

Specific Preparative Procedures and Optimizations for this compound

While specific literature detailing the synthesis of this compound is limited, the synthesis of its close analogue, Ethyl 4-substituted-1H-pyrrole-3-carboxylates, is well-documented. A prominent method involves the reaction of an α,β-unsaturated ester with tosylmethyl isocyanide (TosMIC), a powerful reagent for constructing five-membered rings. A practical one-pot process has been developed starting from an aldehyde, which first undergoes a Horner-Wadsworth-Emmons reaction to form the required α,β-unsaturated ester, followed by the addition of TosMIC to complete the pyrrole ring formation. acs.org

Investigation of Catalytic Systems (e.g., Concentrated Sulfuric Acid, Anhydrous Calcium Chloride, Nano Alumina)

The synthesis of pyrroles, particularly via the Paal-Knorr reaction (the condensation of a 1,4-dicarbonyl with an amine), is often accelerated by a catalyst. wikipedia.orgorganic-chemistry.org The choice of catalyst can significantly impact yield, reaction time, and conditions.

Concentrated Sulfuric Acid: As a strong Brønsted acid, sulfuric acid is a classic catalyst for condensation and dehydration reactions. However, its corrosive nature and the harsh conditions often required have led to the development of solid-supported versions. rgmcet.edu.in Silica-supported sulfuric acid, for example, provides the necessary acidity in a heterogeneous format, allowing for milder conditions and catalyst recycling. rgmcet.edu.in In some Paal-Knorr syntheses, product yields of 95-96% have been achieved in as little as 15-45 minutes using this type of catalyst. rgmcet.edu.in

Anhydrous Calcium Chloride: Calcium(II) chloride is a mild, inexpensive, and low-toxicity Lewis acid catalyst. mdpi.comresearchgate.net It has been effectively used in the Paal-Knorr synthesis of N-substituted pyrroles, particularly under microwave irradiation, which can dramatically shorten reaction times. researchgate.netresearchgate.net For example, the reaction between 2,5-hexanedione (B30556) and various amines using CaCl₂·2H₂O (20 mol%) under microwave irradiation (420 W) was completed in just 10 minutes, yielding products in the 74–97% range. mdpi.com

Nano Alumina: Alumina (Al₂O₃) is a versatile and inexpensive inorganic solid that can function as a catalyst due to the presence of both acidic and basic sites on its surface. mdpi.comrsc.org Various forms of alumina, such as CATAPAL 200, have been shown to be effective catalysts for the Paal-Knorr reaction under solvent-free conditions. mdpi.comresearchgate.net The high surface area and specific pore structure of nano alumina can enhance catalytic activity. mdpi.com For instance, using 40 mg of CATAPAL 200, the reaction of acetonylacetone with primary amines at 60 °C for 45 minutes resulted in N-substituted pyrroles in 68–97% yields. mdpi.comresearchgate.net

Optimization of Reaction Parameters: Temperature, Solvents, and Reaction Time

Optimizing reaction parameters is crucial for maximizing yield, minimizing side products, and ensuring an efficient process. acs.org The key variables are temperature, solvent, and reaction time.

Temperature: The Paal-Knorr reaction has traditionally been associated with high temperatures and prolonged heating. rgmcet.edu.inresearchgate.net However, modern catalytic systems have enabled these reactions to be performed under much milder conditions. Many heterogeneous and organocatalytic methods now allow for the synthesis of pyrroles at room temperature. rgmcet.edu.inrsc.orgresearchgate.net For instance, using silica-supported sulfuric acid, many pyrroles can be synthesized in high yield at room temperature. rgmcet.edu.in In other cases, moderate heating to around 60-70 °C is sufficient to drive the reaction to completion in a reasonable timeframe. mdpi.com

Solvents: The choice of solvent is critical, especially from a green chemistry perspective. While traditional organic solvents can be used, there is a strong trend towards using environmentally friendly solvents like water, ethanol, or even performing reactions under solvent-free conditions. nih.govrgmcet.edu.in A one-pot synthesis of ethyl 4-substituted-1H-pyrrole-3-carboxylates was optimized to use toluene (B28343) as the single solvent for both the reaction steps and the final crystallization, making the process more practical and greener. acs.org

Reaction Time: Reaction times for pyrrole synthesis can vary widely, from several hours to just a few minutes. The development of highly active catalysts and the use of energy sources like microwaves have drastically reduced reaction times. rgmcet.edu.inresearchgate.net The table below illustrates how the choice of catalyst and conditions can influence reaction time and yield in a typical Paal-Knorr synthesis.

Table 1: Comparison of Catalytic Systems for Paal-Knorr Pyrrole Synthesis

| Catalyst | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Silica Sulfuric Acid | Solvent-free, RT | 3 min | 98% | rgmcet.edu.in |

| CaCl₂·2H₂O | Microwave (420W) | 10 min | 74-97% | mdpi.com |

| Nano Alumina (CATAPAL 200) | Solvent-free, 60°C | 45 min | 68-97% | mdpi.comresearchgate.net |

| Vitamin B₁ | Ethanol, RT | 1 hr | 25-94% | rsc.org |

| No Catalyst | Water, Reflux | Varies | Good | nih.gov |

RT = Room Temperature

This data clearly shows that modern catalytic methods can provide high yields in significantly shorter times and under more environmentally friendly conditions compared to older procedures.

Design and Reactivity of Precursors for Regioselective Functionalization

The regioselective synthesis of this compound is critically dependent on the strategic design and controlled reactivity of its precursors. A predominant and highly effective methodology for constructing the 3,4-disubstituted pyrrole core is the van Leusen pyrrole synthesis, which employs tosylmethylisocyanide (TosMIC) as a key reagent. acs.orgmdpi.com This approach offers a powerful and versatile route to the target compound, with regioselectivity being dictated by the inherent reactivity of the chosen precursors.

The primary precursors for the synthesis of the this compound scaffold via the van Leusen methodology are:

An α,β-unsaturated ester, specifically a derivative of 2-pentenoic acid.

Tosylmethylisocyanide (TosMIC).

The design of the α,β-unsaturated ester precursor is paramount for introducing the desired ethyl group at the 4-position of the pyrrole ring. The general structure of this precursor is Methyl (E)-2-pentenoate. The reactivity of this Michael acceptor is central to the regiochemical outcome of the synthesis.

Precursor Reactivity and Reaction Mechanism

The van Leusen pyrrole synthesis proceeds through a base-mediated [3+2] cycloaddition reaction. nih.gov The key steps, which illustrate the reactivity of the precursors, are as follows:

Deprotonation of TosMIC: In the presence of a strong base, such as sodium tert-amylate or potassium tert-butoxide, the acidic α-proton of TosMIC is abstracted to form a resonance-stabilized carbanion. mdpi.com The electron-withdrawing nature of both the sulfonyl and isocyanide groups enhances the acidity of this proton. mdpi.com

Michael Addition: The TosMIC anion acts as a nucleophile and undergoes a Michael addition to the electrophilic β-carbon of the α,β-unsaturated ester (Methyl (E)-2-pentenoate). mdpi.com This step is crucial for establishing the C4-C5 bond of the pyrrole ring and dictates the position of the ethyl substituent.

Intramolecular Cyclization: The resulting intermediate then undergoes an intramolecular cyclization, where the isocyanide carbon attacks the carbonyl carbon of the ester group. This [2+3] cycloaddition forms a five-membered ring intermediate. mdpi.com

Elimination and Tautomerization: The subsequent elimination of the tosyl group (a good leaving group) and tautomerization leads to the formation of the aromatic pyrrole ring. nih.gov

The regioselectivity of this synthesis is inherently controlled by the nature of the Michael acceptor. The reaction between an α,β-unsaturated ester and TosMIC consistently yields 3,4-disubstituted pyrroles. acs.org

Strategic Approaches: One-Pot Synthesis

A significant strategic advancement in the synthesis of 4-substituted-1H-pyrrole-3-carboxylates is the development of a one-pot procedure. acs.org This approach enhances the practicality and efficiency of the synthesis by combining multiple steps into a single reaction vessel without the need for isolation of intermediates.

A practical one-pot synthesis can commence from an aldehyde, such as propanal. The aldehyde is first converted in situ to the required α,β-unsaturated ester via a Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) reagent like triethylphosphonoacetate. Following the formation of the Michael acceptor, TosMIC and a base are added to the same reaction mixture to initiate the pyrrole ring formation. acs.org This streamlined process reduces waste and improves operational efficiency. acs.org

Precursor Data

The following table summarizes the key precursors involved in the synthesis of the target compound's scaffold.

| Precursor Name | Structure | Role |

| Methyl (E)-2-pentenoate | Michael acceptor; source of the C4-ethyl and C3-methoxycarbonyl groups. | |

| Tosylmethylisocyanide (TosMIC) | C2-N synthon; facilitates ring closure. | |

| Propanal | Starting material for the in-situ generation of the α,β-unsaturated ester. | |

| Triethylphosphonoacetate | Reagent for the Horner-Wadsworth-Emmons reaction to form the α,β-unsaturated ester. |

Reactivity and Mechanistic Studies of Methyl 4 Ethyl 1h Pyrrole 3 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Nucleus

Pyrroles are π-excessive heterocycles and are generally more reactive towards electrophiles than benzene. uctm.edunih.gov Electrophilic substitution in pyrroles preferentially occurs at the α-positions (C2 and C5) due to the superior stabilization of the resulting cationic intermediate (σ-complex) through resonance. onlineorganicchemistrytutor.comslideshare.netresearchgate.net The positive charge in the σ-complex formed by attack at the α-position can be delocalized over three atoms, whereas attack at the β-position (C3 and C4) results in a less stable intermediate with delocalization over only two atoms. slideshare.net

Common electrophilic substitution reactions for pyrroles include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. nih.govslideshare.net Due to the high reactivity of the pyrrole ring, these reactions are often carried out under mild conditions to avoid polymerization or the formation of polysubstituted products. uctm.edu For instance, nitration is typically performed with acetyl nitrate (B79036) at low temperatures, and sulfonation is achieved using the pyridine-sulfur trioxide complex. slideshare.net Friedel-Crafts acylation can often be carried out without a Lewis acid catalyst. slideshare.net

In the case of 3-substituted pyrroles, electrophilic attack is directed to the C5 position. researchgate.net Therefore, for Methyl 4-ethyl-1H-pyrrole-3-carboxylate, electrophilic substitution is expected to occur predominantly at the C2 and C5 positions, with the relative reactivity of these sites being influenced by the interplay of electronic and steric effects of the substituents.

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent | Expected Major Product(s) |

| Bromination | Br₂ in a non-polar solvent | Methyl 2-bromo-4-ethyl-1H-pyrrole-3-carboxylate and/or Methyl 5-bromo-4-ethyl-1H-pyrrole-3-carboxylate |

| Nitration | Acetyl nitrate | Methyl 4-ethyl-2-nitro-1H-pyrrole-3-carboxylate and/or Methyl 4-ethyl-5-nitro-1H-pyrrole-3-carboxylate |

| Sulfonation | Pyridine-SO₃ complex | This compound-2-sulfonic acid and/or this compound-5-sulfonic acid |

| Friedel-Crafts Acylation | Acyl chloride | Methyl 2-acyl-4-ethyl-1H-pyrrole-3-carboxylate and/or Methyl 5-acyl-4-ethyl-1H-pyrrole-3-carboxylate |

Nucleophilic Reactions and Diverse Functional Group Transformations

Ester Hydrolysis and Subsequent Derivatization

The methyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 4-ethyl-1H-pyrrole-3-carboxylic acid. uni.lusigmaaldrich.com This hydrolysis is typically carried out under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidification. nih.gov A continuous flow method for the synthesis of pyrrole-3-carboxylic acids from tert-butyl esters has been developed, where the HBr generated as a byproduct in the Hantzsch pyrrole synthesis is utilized to hydrolyze the ester in situ. nih.govsyrris.comresearchgate.netacs.orgnih.gov

The resulting 4-ethyl-1H-pyrrole-3-carboxylic acid is a versatile intermediate for further derivatization. The carboxylic acid functionality can be converted into a variety of other functional groups, such as amides, acyl chlorides, and other esters. For instance, the carboxylic acid can be coupled with amines to form amides, a transformation that is central to the synthesis of many biologically active compounds. mdpi.com The conversion to an acyl chloride, for example using oxalyl chloride or thionyl chloride, provides a more reactive intermediate for acylation reactions. nih.govnih.gov

Table 2: Derivatization of 4-ethyl-1H-pyrrole-3-carboxylic acid

| Reaction | Reagent(s) | Product |

| Amide formation | Amine, Coupling agent (e.g., EDC, HOBt) | 4-ethyl-N-substituted-1H-pyrrole-3-carboxamide |

| Acyl chloride formation | Oxalyl chloride or Thionyl chloride | 4-ethyl-1H-pyrrole-3-carbonyl chloride |

| Esterification | Alcohol, Acid catalyst | Alkyl 4-ethyl-1H-pyrrole-3-carboxylate |

Intramolecular Cyclization and Rearrangement Processes

Substituted pyrroles can undergo intramolecular cyclization reactions to form fused heterocyclic systems. For example, N-(3-butynyl)-sulfonamides can be cyclized to 2,3-dihydropyrroles using palladium or gold catalysts. nih.gov This suggests that appropriately substituted derivatives of this compound could be precursors for intramolecular cyclizations. For instance, derivatization at the nitrogen atom with a side chain containing a suitable functional group could lead to the formation of bicyclic structures.

Acid-catalyzed intramolecular cyclization of β-enamino amides derived from pyrrole precursors can lead to the formation of pyrrolin-4-ones. mdpi.com Such reactions demonstrate the utility of substituted pyrroles in the construction of more complex heterocyclic frameworks.

Rearrangement reactions of pyrroles are also known. For example, the Ciamician-Dennstedt rearrangement involves the ring expansion of pyrroles to pyridines upon reaction with a carbene source. This reaction proceeds through a cyclopropane (B1198618) intermediate.

Theoretical Elucidation of Reaction Pathways and Transition States

Computational studies provide valuable insights into the reactivity and reaction mechanisms of pyrroles. Density Functional Theory (DFT) calculations have been used to study the regioselectivity of electrophilic substitution in pyrroles, confirming that attack at the α-position is both thermodynamically and kinetically favored over the β-position. researchgate.net This is attributed to the greater stability of the σ-complex formed at the α-position. researchgate.net

The mechanism of cycloaddition reactions involving pyrroles has also been investigated theoretically. Computational studies on the Diels-Alder reaction of pyrroles as dienes have been performed to understand the factors influencing their reactivity and to predict the stereochemical outcome (endo/exo selectivity). rsc.org Such studies analyze the frontier molecular orbitals (HOMO and LUMO) of the diene and dienophile to explain the observed reactivity and selectivity. rsc.org

Theoretical models can also elucidate the transition states of various reactions. For example, in the context of cycloaddition reactions, the geometry and energy of the transition state determine the activation barrier and the stereochemical course of the reaction. rsc.org By calculating the energies of reactants, products, and transition states, the feasibility of a proposed reaction pathway can be assessed.

Computational and Theoretical Investigations of Methyl 4 Ethyl 1h Pyrrole 3 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the molecular properties of organic compounds. Methods like DFT, often using functionals such as B3LYP, are instrumental in understanding the electronic structure and reactivity of molecules like Methyl 4-ethyl-1H-pyrrole-3-carboxylate from first principles. researchgate.netnih.gov

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process to determine the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, DFT calculations would be employed to find the equilibrium geometry by minimizing the forces on each atom.

The analysis would likely reveal a nearly planar pyrrole (B145914) ring, a key feature of its aromatic character. The ethyl group at the C4 position and the methyl carboxylate group at the C3 position introduce some conformational flexibility. The calculations would predict the most stable rotational positions of these substituent groups relative to the pyrrole ring. The electronic structure analysis provides insight into the distribution of electron density across the molecule. In substituted pyrroles, the nitrogen atom and the carbonyl oxygen of the ester group are typically regions of high electron density, making them potential sites for electrophilic attack. researchgate.netnih.gov

Below is a table of representative geometric parameters (bond lengths and angles) that would be expected from a DFT optimization, based on data from similar heterocyclic compounds. researchgate.net

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | N1-C2 | ~1.38 Å |

| Bond Length (Å) | C2-C3 | ~1.39 Å |

| Bond Length (Å) | C3-C4 | ~1.42 Å |

| Bond Length (Å) | C4-C5 | ~1.38 Å |

| Bond Length (Å) | C5-N1 | ~1.37 Å |

| Bond Angle (°) | C5-N1-C2 | ~109.0° |

| Bond Angle (°) | N1-C2-C3 | ~108.5° |

| Bond Angle (°) | C2-C3-C4 | ~107.0° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electrophilicity Index

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for assessing a molecule's kinetic stability and reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be distributed over the electron-rich pyrrole ring, while the LUMO may be localized more towards the electron-withdrawing carboxylate group.

From the HOMO and LUMO energies, global reactivity descriptors like the electrophilicity index (ω) can be calculated. This index measures the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net

Table 2: Representative FMO Energies and Reactivity Descriptors for a Pyrrole Derivative

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| E_HOMO | ~ -6.0 eV | Electron-donating ability |

| E_LUMO | ~ -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Chemical reactivity and stability researchgate.net |

| Electrophilicity Index (ω) | ~ 1.5 eV | Propensity to accept electrons |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation Against Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure confirmation.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net Calculations would provide theoretical shifts for each unique proton and carbon atom in this compound. These predicted values, once scaled to account for systematic errors, can be compared with experimental spectra for validation. youtube.com

IR Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. The resulting theoretical infrared (IR) spectrum shows absorption bands corresponding to specific bond stretching and bending modes (e.g., N-H stretch, C=O stretch of the ester, C-H stretches of the ethyl group). researchgate.netiaea.org Comparing the predicted frequencies with experimental IR data helps confirm the presence of key functional groups.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.netresearchgate.net This calculation yields the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of absorption. For this compound, transitions would likely be of the π → π* type within the conjugated pyrrole system.

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for a Pyrrole Derivative

| Spectroscopy | Parameter | Predicted Value | Experimental Value (Analogue) |

|---|---|---|---|

| ¹H NMR (ppm) | N-H proton | ~8.5-9.5 | Varies with solvent |

| ¹³C NMR (ppm) | C=O (ester) | ~165 | ~164 |

| IR (cm⁻¹) | N-H stretch | ~3400 | ~3350-3450 |

| IR (cm⁻¹) | C=O stretch | ~1680 | ~1670-1690 |

| UV-Vis (nm) | λ_max | ~260-280 | ~270 |

Molecular Dynamics Simulations for Conformational Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation would provide insight into the conformational flexibility of this compound, particularly the rotation of its ethyl and methyl ester side chains. nih.gov

Advanced Bonding and Intermolecular Interaction Analysis

Beyond standard quantum calculations, more advanced theories can provide a deeper understanding of the chemical bonds and non-covalent interactions that govern molecular structure and crystal packing.

'Atoms in Molecules' (AIM) Theory for Detailed Hydrogen Bonding and Weak Interaction Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, is a powerful model used to analyze the electron density topology to define and characterize chemical bonding. mdpi.com It can precisely describe both strong covalent bonds and weak intermolecular interactions, such as hydrogen bonds. nih.govacs.org

In the solid state, this compound molecules are expected to interact primarily through hydrogen bonds, with the N-H group of one molecule acting as a hydrogen bond donor and the carbonyl oxygen (C=O) of the ester group on a neighboring molecule acting as the acceptor. mdpi.com This N-H···O interaction is a defining feature in the crystal structures of similar pyrrole carboxylates. nih.govresearchgate.net

AIM analysis would be used to:

Locate the bond critical points (BCPs) between the interacting atoms (e.g., between the H of N-H and the O of C=O).

Calculate key properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ).

The values of these properties reveal the nature and strength of the interaction. For hydrogen bonds, a positive value of ∇²ρ typically indicates a closed-shell interaction (characteristic of non-covalent bonds), and the magnitude of ρ correlates with the bond's strength. mdpi.com

Table 4: Predicted AIM Topological Parameters for the N-H···O Hydrogen Bond

| AIM Parameter | Symbol | Predicted Value (a.u.) | Interpretation |

|---|---|---|---|

| Electron Density at BCP | ρ(r) | ~0.020 - 0.035 | Indicates a moderate strength hydrogen bond. nih.gov |

| Laplacian of Electron Density | ∇²ρ(r) | Positive | Characteristic of a closed-shell interaction (non-covalent). |

| Total Electron Energy Density | H(r) | Slightly negative or positive | Helps distinguish between purely electrostatic and partially covalent character. |

Table of Mentioned Compounds

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

The key electronic delocalization in this compound arises from the interactions between the lone pair electrons of the nitrogen atom in the pyrrole ring, the π-electrons of the ring, and the substituents. The nitrogen lone pair (LP(1) N) acts as a strong electron donor, delocalizing into the adjacent π* anti-bonding orbitals of the C2-C3 and C5-C4 bonds of the pyrrole ring. This delocalization is a defining characteristic of the aromaticity and electron-rich nature of the pyrrole ring.

Furthermore, the π-electrons of the pyrrole ring (π(C2-C3) and π(C4-C5)) participate in hyperconjugative interactions with the anti-bonding orbitals of the substituents. Specifically, there is delocalization from the ring's π-system into the π* orbital of the carbonyl group (C=O) of the methyl carboxylate substituent at position 3. This interaction is significant and indicates a degree of conjugation between the pyrrole ring and the ester group, which influences the electronic properties of the molecule.

A study on the similarly substituted 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide showed significant hyperconjugative interaction energies for LP→ π* and π→ π* transitions, which is consistent with the expected electronic behavior of a substituted pyrrole ring. ijcce.ac.ir While specific energy values for this compound are not available in the cited literature, the following table outlines the principal donor-acceptor interactions and their expected relative strengths based on the analysis of related pyrrole derivatives.

Table 1: Key NBO Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol)a | Interaction Type |

|---|---|---|---|

| LP(1) N | π*(C2-C3) | High | Lone Pair Delocalization |

| LP(1) N | π*(C4-C5) | High | Lone Pair Delocalization |

| π(C2-C3) | π*(C4-C5) | Moderate | π-Conjugation |

| π(C4-C5) | π*(C2-C3) | Moderate | π-Conjugation |

| π(C4-C5) | π*(C=O of ester) | Moderate to High | Ring-Substituent Conjugation |

| σ(C4-Cethyl) | σ*(N-C2) | Low | Hyperconjugation |

| σ(C-H of ethyl) | π*(C4-C5) | Low | Hyperconjugation |

aE(2) represents the stabilization energy associated with the delocalization from the donor to the acceptor orbital. The qualitative strength is inferred from general principles of NBO analysis and data on related compounds.

Computational Studies on Reaction Regioselectivity and Energetics

Computational studies are instrumental in predicting the regioselectivity and understanding the energetics of chemical reactions involving substituted pyrroles. For this compound, the substitution pattern on the pyrrole ring significantly influences its reactivity, particularly in electrophilic aromatic substitution reactions.

The pyrrole ring is inherently electron-rich and generally reactive towards electrophiles. However, the substituents dictate the position of electrophilic attack. The methyl carboxylate group at the 3-position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack, especially at the adjacent 2- and 4-positions. Conversely, the ethyl group at the 4-position is a weak electron-donating group, which slightly activates the ring.

Computational studies on the electrophilic substitution of methyl 3-pyrrolecarboxylate have shown that substitution occurs almost exclusively at the 5-position. researchgate.netmun.ca This is because the electron-withdrawing nature of the carboxylate group at C3 deactivates the C2 and C4 positions, making the C5 position the most nucleophilic and thus the most favorable site for electrophilic attack. The ethyl group at C4 in this compound further reinforces this preference, as it provides some electron-donating character to the ring but does not override the directing effect of the more powerful electron-withdrawing group.

Therefore, for electrophilic substitution reactions of this compound, the major product is expected to be the one where the electrophile adds to the C5 position. The C2 position would be the next most likely site, but significantly less favored.

The energetics of these reactions are also a key consideration. The activation energy for the formation of the σ-complex (the intermediate in electrophilic aromatic substitution) is a critical factor in determining the reaction rate and regioselectivity. Computational studies on related systems suggest that the transition state leading to the 5-substituted product is lower in energy than the transition states leading to substitution at other positions. This is attributed to the greater stability of the resulting carbocationic intermediate, where the positive charge is better delocalized.

A computational study on the energetics of various alkyl pyrrolecarboxylates provided insights into their relative stabilities, which can indirectly inform our understanding of reaction energetics. acs.org While this study did not focus on reaction pathways, it highlighted the thermodynamic properties that underpin the reactivity of these molecules.

The following table summarizes the predicted regioselectivity and the key factors influencing it for the electrophilic substitution of this compound.

Table 2: Predicted Regioselectivity and Energetic Considerations for Electrophilic Substitution of this compound

| Position of Attack | Predicted Outcome | Influencing Factors | Energetic Consideration |

|---|

Advanced Applications and Materials Science Perspectives of Methyl 4 Ethyl 1h Pyrrole 3 Carboxylate

Role as a Versatile Building Block in Complex Organic Synthesis

The structural framework of Methyl 4-ethyl-1H-pyrrole-3-carboxylate makes it an important intermediate in the field of organic synthesis. The pyrrole (B145914) ring system is a common motif in many biologically active compounds, and the substituents on this particular molecule provide reactive sites for further chemical transformations.

Precursor for Synthesis of Functionalized Organic Molecules

This compound serves as a foundational element for the creation of more complex and highly functionalized organic molecules. The pyrrole scaffold is a key component in a number of pharmaceuticals. For instance, the pyrrole-3-carboxylic acid amide substructure is central to the molecular architecture of highly successful drugs such as Atorvastatin and Sunitinib. mdpi.com The synthesis of diversely substituted pyrrole-3-carboxylic acids and their amide derivatives can be achieved through methods like the Hantzsch pyrrole synthesis, which involves the reaction of β-ketoesters with amines and α-haloketones. nih.gov

The development of continuous flow synthesis methods has further streamlined the production of pyrrole-3-carboxylic acid derivatives. nih.gov This approach allows for the direct synthesis from commercially available starting materials in a single, uninterrupted process, which is a significant advancement over traditional multi-step batch syntheses that require the isolation of intermediates. nih.gov

Research has also demonstrated the synthesis of polyfunctional pyrroles and the investigation of their chemoselectivity. sunderland.ac.uk These studies explore how the various reactive centers on the pyrrole ring can be selectively targeted to build a library of new substituted heterocyclic compounds. sunderland.ac.uk For example, the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester, an important intermediate for the anticancer drug Sunitinib, highlights the industrial relevance of such pyrrole derivatives. google.com

| Precursor | Synthetic Method | Resulting Functionalized Molecule | Reference |

| tert-Butyl acetoacetates, amines, 2-bromoketones | Continuous flow synthesis | Pyrrole-3-carboxylic acids | nih.gov |

| Propionaldehyde, bromine, ethyl acetoacetate (B1235776), ammonia (B1221849) water | Multi-step synthesis | 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | google.com |

| Glycine-derived enamino amide | Cyclization under Boc-deprotection | 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide | mdpi.com |

This table presents examples of functionalized organic molecules synthesized from pyrrole precursors.

Application in the Design and Development of Catalytic Systems

The pyrrole nucleus is not only a component of final products but can also be integrated into the design of catalytic systems. While specific research on the catalytic applications of this compound is limited, the broader class of pyrrole-containing compounds has been explored in this context. For example, copper complexes with hydrotrispyrazolylborate (Tpx) ligands have been used to catalyze the direct functionalization of 1H-pyrroles through carbene transfer reactions. researchgate.net These reactions show high selectivity for the insertion of a carbene group into the Cα-H bond of the pyrrole ring, leading to the formation of alkylated pyrroles. researchgate.net

This type of C-H functionalization is a powerful strategy for the efficient synthesis of valuable organic molecules. researchgate.net The development of such catalytic processes, which can selectively modify the pyrrole ring, is crucial for creating new molecular architectures with potential applications in various fields, including medicinal chemistry and materials science. researchgate.net

Exploration in Materials Science and Engineering

The unique chemical properties of pyrrole derivatives, including their electron-rich nature and potential for polymerization, make them attractive candidates for applications in materials science.

Incorporation into Polymeric Systems for Enhanced Thermal Stability and Mechanical Properties

Research has shown that incorporating pyrrole functionalities into polymer chains can enhance their thermal properties. A study on the enzymatic synthesis of novel pyrrole esters demonstrated that the resulting compounds can exhibit excellent thermal stability. nih.gov While this study focused on methyl 1H-pyrrole-2-carboxylate derivatives, the findings suggest that other substituted pyrroles, such as this compound, could be used to create monomers for thermally stable polymers. nih.gov The thermal degradation process of these pyrrole esters was investigated using techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), Thermogravimetry (TG), and Differential Scanning Calorimetry (DSC). nih.gov

In a more direct materials application, polypropylene (B1209903) copolymers with pyrrole functionality have been synthesized. csic.es This was achieved through the copolymerization of propylene (B89431) with a pyrrole-containing comonomer, 1-(undec-10-ene-1-yl)-1H-pyrrole. csic.es The resulting copolymers demonstrated the successful incorporation of the pyrrole unit, which could then be used for further reactions to modify the material's properties. csic.es This approach opens the door to creating reactive polyolefins that can be transformed into more stable materials. csic.es

| Polymer System | Pyrrole Derivative | Observed Property Enhancement | Reference |

| Poly(propene-co-pyrrole) | 1-(undec-10-ene-1-yl)-1H-pyrrole | Incorporation of reactive functionality | csic.es |

| Pyrrole Esters | Benzhydryl 1H-pyrrole-2-carboxylate, Butyl 1H-pyrrole-2-carboxylate, Pentyl 1H-pyrrole-2-carboxylate | Excellent thermal stability | nih.gov |

This table provides examples of polymeric systems incorporating pyrrole derivatives and the resulting enhanced properties.

Development of Pyrrole-Based Scaffolds for Novel Material Architectures

The pyrrole scaffold is a fundamental building block for constructing novel material architectures. The ability to synthesize polyfunctional pyrroles allows for the creation of a wide variety of new substituted heterocyclic compounds that can serve as monomers or cross-linking agents in the formation of advanced materials. sunderland.ac.uk The π-π stacking interactions observed in the crystal structures of some pyrrole derivatives, such as Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, can contribute to the formation of three-dimensional networks. nih.gov These non-covalent interactions are important in the self-assembly of molecules and can be harnessed to create ordered materials with specific electronic or optical properties.

Research in Agrochemical Precursor Development

The pyrrole ring is a structural feature found in some agrochemicals. Substituted pyrrole derivatives, such as Ethyl 2-methyl-4,5-diphenyl-1H-pyrrole-3-carboxylate, are considered versatile intermediates in the synthesis of complex molecules for the agrochemical industry. While direct research linking this compound to specific agrochemical precursors is not widely published, the general utility of this class of compounds in creating biologically active molecules suggests its potential in this area. The structural modifications possible on the pyrrole ring allow for the fine-tuning of a molecule's properties to achieve desired effects, a key aspect of developing new and effective agrochemicals.

Design and Synthesis of Environmentally Benign Agrochemical Intermediates

The pyrrole scaffold is a crucial heterocyclic motif found in a wide array of natural products, pharmaceuticals, and materials science applications. semanticscholar.orgresearchgate.net In the realm of agriculture, pyrrole derivatives are of significant interest for the development of novel pesticides and fungicides. semanticscholar.orgresearchgate.net The design of environmentally benign agrochemical intermediates is a pivotal aspect of green chemistry, aiming to reduce the ecological footprint of agricultural practices. This compound emerges as a key building block in this context, offering a versatile platform for the synthesis of more complex, biologically active molecules with potentially favorable environmental profiles.

The pursuit of sustainable agriculture has driven research towards the development of synthetic routes that are both efficient and ecologically responsible. semanticscholar.org Traditional methods for synthesizing pyrrole rings, such as the Paal-Knorr, Hantzsch, and Knorr syntheses, have been adapted to align with the principles of green chemistry. semanticscholar.orgeurekaselect.com These modifications often involve the use of less hazardous solvents, recyclable catalysts, and milder reaction conditions to minimize waste and energy consumption. semanticscholar.org

For instance, the Paal-Knorr reaction, a common method for pyrrole synthesis, has been successfully carried out in water, significantly reducing the reliance on volatile organic solvents. eurekaselect.com Furthermore, the use of organocatalysts like L-tryptophan presents a green and recyclable alternative to traditional acid or metal catalysts. eurekaselect.com Another advancement is the replacement of volatile and corrosive acids like acetic acid with more benign alternatives such as lactic acid, which is less volatile and more easily recycled. semanticscholar.org The use of deep eutectic solvents (DES) also represents a simple and environmentally friendly reaction medium for the regioselective synthesis of substituted pyrroles. eurekaselect.com

The synthesis of polysubstituted pyrrole derivatives, including structures analogous to this compound, has been achieved through innovative, transition-metal-free methods, such as the cyclization of methyl isocyanoacetate with aurone (B1235358) analogues. eurekaselect.com These approaches underscore the continuous effort to create complex chemical structures through more sustainable pathways.

Below is a data table summarizing various green synthetic approaches for pyrrole derivatives, which could be conceptually applied to the synthesis of this compound and its derivatives.

| Synthetic Method | Key Features | Environmental Benefits | Reference |

| Paal-Knorr Synthesis | Cyclocondensation of 1,4-dicarbonyl compounds with amines or ammonia. | Can be performed in water, reducing the need for organic solvents. | eurekaselect.com |

| Hantzsch Synthesis | Reaction of α-halo ketones with β-ketoesters and an amine or ammonia. | Modifications include the use of greener solvents and catalysts. | semanticscholar.org |

| Knorr Synthesis | Condensation of an α-amino-ketone and a compound with an active methylene (B1212753) group. | Use of lactic acid instead of acetic acid allows for easier recycling and higher yields. | semanticscholar.org |

| Organocatalysis | Use of catalysts like L-tryptophan for Paal-Knorr cyclocondensation. | Catalyst is efficient, clean, and recyclable. | eurekaselect.com |

| Deep Eutectic Solvents | Use of DES as a reaction medium. | Simple, environmentally benign, and allows for regioselective synthesis. | eurekaselect.com |

| Transition-Metal-Free Synthesis | Cyclization of methyl isocyanoacetate with aurone analogues. | Avoids the use of potentially toxic and expensive heavy metals. | eurekaselect.com |

This compound serves as a valuable intermediate for the synthesis of a class of fungicides known as pyrrole carboxamides, which act as Complex II inhibitors in the mitochondrial respiratory chain of fungi. researchgate.net The strategic placement of the ethyl group at the 4-position and the carboxylate at the 3-position provides a scaffold that can be further functionalized to optimize biological activity and selectivity. The design of these agrochemicals often involves creating derivatives that are potent against target pathogens while exhibiting low toxicity to non-target organisms and degrading into harmless substances in the environment.

Research into the structure-activity relationship (SAR) of pyrrole-based fungicides has provided insights into the design of more effective and environmentally benign compounds. For example, the introduction of specific substituents on the pyrrole ring and the amide nitrogen can significantly influence the fungicidal spectrum and potency. researchgate.net

The following table outlines some research findings on the synthesis of pyrrole derivatives with potential agrochemical applications, highlighting the move towards more sustainable practices.

| Pyrrole Derivative | Synthetic Approach | Key Findings | Reference |

| Polysubstituted pyrroles | Iridium-catalyzed deoxygenative linkage of secondary alcohols and amino alcohols. | Sustainable synthesis using renewable starting materials, operates under mild conditions, and tolerates various functional groups. | nih.gov |

| 2,3,4-trisubstituted 1H-pyrroles | Use of deep eutectic solvent as a reaction medium. | Provides a simple and environmentally benign method for regioselective synthesis. | eurekaselect.com |

| N-substituted 2,5-dimethylpyrroles | Use of saccharin (B28170) as a green catalyst. | A facile synthesis method that utilizes a more environmentally friendly catalyst. | eurekaselect.com |

| Pyrrole derivatives | L-Tryptophan-catalyzed Paal–Knorr pyrrole cyclocondensation. | An efficient, clean, and recyclable organocatalyst is used. | eurekaselect.com |

Future Research Directions and Emerging Challenges

Development of More Efficient and Sustainable Synthetic Methodologies for Methyl 4-ethyl-1H-pyrrole-3-carboxylate

Current synthetic routes to "this compound," such as the one described in patent literature involving the use of p-toluenesulfonylmethyl isocyanide and methyl 2-pentenoate, provide a foundational method for its preparation. google.com However, the future of chemical synthesis is increasingly focused on green and sustainable practices. Research in this area should aim to develop methodologies that are not only high-yielding but also environmentally benign.

Key areas for development include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of various pyrrole (B145914) derivatives. researchgate.net Investigating microwave-assisted protocols for the synthesis of "this compound" could lead to more efficient and energy-saving processes.

Biocatalytic Approaches: The use of enzymes in organic synthesis offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. Exploring enzymatic pathways for the construction of the pyrrole ring or for the functionalization of precursors could lead to highly sustainable synthetic routes.

A comparative look at potential synthetic improvements is presented in the table below:

| Synthetic Aspect | Current Method (Example) | Potential Future Method | Anticipated Advantages |

| Energy Input | Conventional heating | Microwave irradiation | Reduced reaction times, lower energy consumption |

| Catalysis | Use of stoichiometric reagents | Biocatalysts (enzymes) | High selectivity, mild reaction conditions, biodegradability |

| Solvent Use | Organic solvents | Water or solvent-free conditions | Reduced environmental impact and cost |

| Process | Multi-step synthesis | One-pot, multi-component reactions | Increased efficiency, reduced waste |

Exploration of Undiscovered Reactivity Pathways and Synthetic Transformations

The known chemistry of "this compound" is largely centered on its role as an intermediate in the synthesis of more complex molecules, such as proton pump inhibitors. google.com However, the pyrrole nucleus is rich in chemical reactivity, and there is a vast, unexplored landscape of potential transformations for this specific compound.

Future research should focus on:

Functionalization of the Pyrrole Ring: The presence of both electron-donating and electron-withdrawing groups on the pyrrole ring of "this compound" suggests a unique reactivity profile. Systematic studies on electrophilic and nucleophilic substitution reactions at the C2, C5, and N-positions are needed to fully map its chemical behavior. The synthesis of 3,4-disubstituted pyrroles can be challenging, and exploring methods for selective functionalization is a key area of interest. acs.orgnih.gov

Derivatization of the Ester and Ethyl Groups: The carboxylate and ethyl functionalities offer additional sites for chemical modification. Exploring reactions such as hydrolysis, amidation, reduction of the ester, and functionalization of the ethyl group could lead to a diverse library of new compounds with potentially interesting biological or material properties.

Participation in Cycloaddition Reactions: Pyrroles can participate in various cycloaddition reactions, and investigating the reactivity of "this compound" in such transformations could open up new avenues for the synthesis of complex heterocyclic systems.

Integration of Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. For "this compound," computational modeling can be instrumental in several areas.

Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) studies can provide insights into the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of the molecule. nih.govnih.gov This can help in predicting the most likely sites for chemical reactions and in understanding the stability of potential products.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to correlate the structural features of "this compound" and its derivatives with their potential biological activities. nih.gov This can guide the design of new analogs with enhanced properties.

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can be used to predict the binding affinity and mode of interaction of "this compound" derivatives with biological targets.

The following table outlines potential computational studies and their expected outcomes:

| Computational Method | Objective | Potential Insights |

| Density Functional Theory (DFT) | To understand the electronic properties and reactivity. | Prediction of reactive sites, reaction mechanisms, and spectroscopic properties. nih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | To predict the biological activity of new derivatives. | Identification of key structural features for desired biological effects. nih.gov |

| Molecular Docking | To investigate interactions with biological targets. | Prediction of binding modes and affinities, guiding drug design. |

Expansion of Applications in Novel Materials and Chemical Technologies

While the current known application of "this compound" is primarily in the pharmaceutical sector, its structural features suggest potential for use in a broader range of chemical technologies and materials science.

Conductive Polymers: Pyrrole and its derivatives are well-known precursors to conductive polymers. nih.gov The polymerization of "this compound" or its derivatives could lead to new functional polymers with tailored electronic and physical properties. The presence of the carboxylate group could be exploited for post-polymerization modification or to enhance solubility and processability.

Organic Electronics: Pyrrole-based materials are being investigated for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The specific substitution pattern of "this compound" could be a valuable building block for the synthesis of novel organic semiconductors.

Functional Dyes and Sensors: The pyrrole core is a component of many chromophores. By extending the conjugation or introducing specific functional groups, "this compound" could serve as a scaffold for the development of new dyes and chemical sensors.

The potential applications in materials science are summarized below:

| Application Area | Potential Role of this compound | Key Properties to Investigate |

| Conductive Polymers | As a monomer for the synthesis of functional polypyrroles. nih.gov | Electrical conductivity, processability, and stability. |

| Organic Electronics | As a building block for organic semiconductors. | Charge carrier mobility, optical properties, and device performance. |

| Functional Dyes | As a core structure for the development of new chromophores. | Absorption and emission spectra, quantum yield, and photostability. |

常见问题

Q. What synthetic methodologies are commonly employed for Methyl 4-ethyl-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling reactions using intermediates like ethyl 3-methyl-1H-pyrrole-2-carboxylate with electrophilic reagents. For example, acyl chlorides or cyclopropane derivatives are used under reflux conditions in polar aprotic solvents (e.g., DMSO) at 100°C for 2–4 hours . Optimization includes adjusting stoichiometry, solvent polarity, and temperature to improve yields. Catalytic amounts of bases (e.g., NaHCO₃) may stabilize reactive intermediates. Post-synthesis purification involves filtration, washing with water, and drying under vacuum .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Critical for confirming substituent positions and ethyl/methyl group integration. For instance, methyl ester protons resonate as quartets (~δ 4.2 ppm, J = 7.1 Hz), while ethyl groups show triplet/multiplet patterns .

- ESI-MS : Validates molecular weight and fragmentation patterns (e.g., m/z = 183.2 [M+H]⁺ for the parent ion).

- IR Spectroscopy : Identifies carbonyl stretching (~1700 cm⁻¹) and N-H bonds (~3400 cm⁻¹) in the pyrrole ring .

Q. How is chromatographic purity assessed for this compound, and what solvents are optimal for HPLC analysis?

- Methodological Answer : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) is standard. Mobile phases often combine acetonitrile and water (70:30 v/v) with 0.1% trifluoroacetic acid to enhance peak resolution. Retention times are compared against synthetic standards, and purity thresholds >95% are typical for research-grade material .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound, and what challenges arise during refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using synchrotron radiation or Mo-Kα sources. Data collection involves programs like APEX2, while structure solution uses SHELXS/SHELXD for phase determination . Challenges include:

- Disorder in Ethyl Groups : Partial occupancy models or constraints (e.g., DFIX in SHELXL) are applied .

- Hydrogen Bonding Networks : Mercury software analyzes intermolecular interactions (e.g., C-H···O bonds) to validate packing motifs .

- Twinned Crystals : TWIN/BASF commands in SHELXL refine twin fractions .

Q. How do computational DFT studies compare with experimental data in predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict molecular geometry, electrostatic potentials, and HOMO-LUMO gaps. For this compound:

Q. What strategies resolve discrepancies in hydrogen bonding patterns observed in crystallographic studies of pyrrole derivatives?

- Methodological Answer : Graph-set analysis (e.g., R₂²(8) motifs) categorizes H-bonding networks . For conflicting

- Temperature-Dependent Crystallography : Low-temperature (100 K) data collection reduces thermal motion artifacts .

- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., C···H vs. O···H interactions) to prioritize dominant packing forces .

- Multivariate Statistics : Principal Component Analysis (PCA) of Cambridge Structural Database (CSD) entries identifies outlier patterns .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

- Methodological Answer :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position increases electrophilicity, potentially enhancing cytotoxicity .

- Ester Hydrolysis : Replacing methyl with tert-butyl esters improves metabolic stability in vitro .

- Bioisosteric Replacement : Swapping the pyrrole ring with pyrazole or indole scaffolds retains target affinity while altering pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。